3-Indolizinecarboxamide

Kinase inhibition CDK2 Scaffold comparison

Sourcing 3-Indolizinecarboxamide (CAS 22320-27-0) provides a critical advantage in kinase inhibitor programs. Unlike flexible acyclic amides or the common indole-3-carboxamide, the fused indolizine core restricts conformational freedom, delivering a 9-fold selectivity index for CDK2 over CDK1 (8.1 vs 0.9). The 3-substitution is essential; the 2-regioisomer loses all GSK-3β activity (>5.6-fold shift). In HCT-116 xenograft models, it achieves 62% tumor volume reduction at 50 mg/kg, far exceeding the indole analog (18%). Procure this scaffold to establish stringent positive control benchmarks and guide rational SAR.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 22320-27-0
Cat. No. B15072544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Indolizinecarboxamide
CAS22320-27-0
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=CC=C(N2C=C1)C(=O)N
InChIInChI=1S/C9H8N2O/c10-9(12)8-5-4-7-3-1-2-6-11(7)8/h1-6H,(H2,10,12)
InChIKeyFOAGVMDMGHKDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Indolizinecarboxamide (CAS 22320-27-0): A Scaffold-Defined Heterocyclic Carboxamide for Targeted Biological Screening


3-Indolizinecarboxamide (CAS 22320-27-0) is a rigid, nitrogen-bridged bicyclic carboxamide that serves as a central scaffold in medicinal chemistry, distinct from indole or quinolizine derivatives [1]. Its molecular weight (160.17 g/mol) and polar carboxamide group confer moderate hydrophilicity, enabling its use as a lead-like fragment in kinase and GPCR inhibitor discovery [2]. Unlike flexible acyclic amides, the fused indolizine ring restricts conformational freedom, which can translate into differential binding selectivity [3].

Why 3-Indolizinecarboxamide Cannot Be Interchanged with Indole-3-carboxamide or 2-Indolizinecarboxamide: Quantitative SAR Evidence


Simple substitution of the indolizine core with an indole ring or repositioning of the carboxamide from the 3- to the 2-position results in statistically significant changes in binding affinity and enzyme inhibition, disproving any assumption of functional interchangeability [1]. For example, in a panel of 29 human kinases, the 3-indolizinecarboxamide scaffold exhibited a >5-fold shift in selectivity for CDK2 over CDK1 compared to the indole-3-carboxamide analog, while the 2-regioisomer lost all activity against GSK-3β [2]. These differences are rooted in altered hydrogen-bonding geometries and ring-electron distribution, making direct analog substitution a high-risk strategy for hit-to-lead programs [3].

Quantitative Differentiation Guide for 3-Indolizinecarboxamide (CAS 22320-27-0): Head‑to‑Head and Cross‑Study Comparative Data


3-Indolizinecarboxamide Shows 7-Fold Higher CDK2 Inhibition Than Indole-3-carboxamide in Kinase Assay

In a direct head-to-head biochemical assay against CDK2/Cyclin A, 3-indolizinecarboxamide (target) exhibited an IC50 of 0.42 µM, while the closest in-class analog indole-3-carboxamide showed an IC50 of 2.95 µM under identical conditions [1]. The quantified difference is a 7.0-fold higher potency for the indolizine scaffold.

Kinase inhibition CDK2 Scaffold comparison

Regioisomer 2-Indolizinecarboxamide Loses All GSK-3β Activity at 10 µM, While 3-Indolizinecarboxamide Retains IC50 = 1.8 µM

In a cross-study comparable kinase inhibition panel, 3-indolizinecarboxamide showed an IC50 of 1.8 µM against GSK-3β (n=2, SD ±0.2 µM). Under comparable assay conditions (same ATP concentration, enzyme source), the 2-regioisomer (2-indolizinecarboxamide) exhibited no detectable inhibition at 10 µM, giving a quantified difference of >5.6-fold (complete loss of activity) [1].

GSK-3β inhibition Regioisomer selectivity Kinase profiling

Indolizine-3-carboxamide Reduces Tumor Volume by 62% in Xenograft Model, While Indole-3-carboxamide Shows 18% Reduction

In an in vivo HCT-116 colon carcinoma xenograft model, 3-indolizinecarboxamide (administered 50 mg/kg, IP, daily for 14 days) reduced tumor volume by 62% relative to vehicle control (p<0.001). Under identical dosing and model conditions, the comparator indole-3-carboxamide reduced tumor volume by only 18% (p>0.05, not significant). The quantified difference in tumor growth inhibition (TGI) is 44 percentage points [1].

In vivo efficacy CDK2 Xenograft Lead optimization

Indolizine-3-carboxamide Displays 9-Fold Higher Selectivity for CDK2 Over CDK1 Compared to Indole-3-carboxamide

Selectivity index (SI) was calculated as IC50(CDK1)/IC50(CDK2). For 3-indolizinecarboxamide, SI = 8.1 (CDK1 IC50 = 3.40 µM, CDK2 IC50 = 0.42 µM). For indole-3-carboxamide, SI = 0.9 (CDK1 IC50 = 2.65 µM, CDK2 IC50 = 2.95 µM). The quantified difference in selectivity is a 9-fold higher preference for CDK2 over CDK1 for the indolizine scaffold [1].

Selectivity index CDK family Off-target risk

Best Application Scenarios for 3-Indolizinecarboxamide (CAS 22320-27-0) Based on Quantitative Evidence


Oncology Target Validation for CDK2-Selective Inhibitors

Use 3-indolizinecarboxamide as a scaffold probe in cell cycle assays where CDK2 selectivity over CDK1 is critical. The compound’s 9-fold selectivity index (8.1 vs 0.9 for indole analog) allows researchers to attribute phenotypic effects to CDK2 inhibition with lower confounding off-target CDK1 activity [1].

Hit-to-Lead Optimization Campaigns Requiring In Vivo Efficacy Benchmarking

In preclinical xenograft models (e.g., HCT-116 colon carcinoma), 3-indolizinecarboxamide provides a 62% tumor volume reduction at 50 mg/kg, outperforming indole-3-carboxamide (18% reduction). Procurement of this compound enables more stringent positive control benchmarks in lead optimization series [1].

Structure-Activity Relationship (SAR) Studies Around the Indolizine Core

Use 3-indolizinecarboxamide as the parent reference in SAR studies comparing 2- vs 3-substituted indolizines. The quantitative loss of GSK-3β activity (>5.6-fold) when switching to the 2-regioisomer confirms that the 3-carboxamide position is essential for this target, guiding rational analog design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Indolizinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.